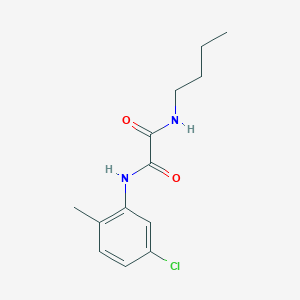

N-butyl-N'-(5-chloro-2-methylphenyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-N’-(5-chloro-2-methylphenyl)oxamide is a chemical compound with the molecular formula C13H17ClN2O2 . It is not intended for human or veterinary use and is typically used for research purposes.

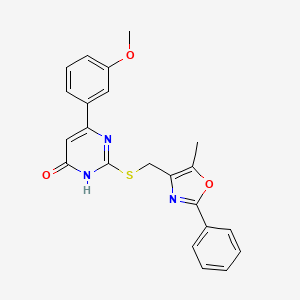

Molecular Structure Analysis

The molecular structure of N-butyl-N’-(5-chloro-2-methylphenyl)oxamide consists of 13 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .Aplicaciones Científicas De Investigación

Photochemistry in Agriculture The study of the photochemistry of related organophosphorus compounds, such as butamifos, demonstrates their potential use in agriculture. These compounds undergo photoinduced intramolecular oxygen transfer, leading to the formation of various polar compounds, as evidenced by LC-MS analysis (Katagi, 1993).

Anticancer Activity and Molecular Docking Research on dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamides reveals their potential in vitro anticancer activity. These complexes show reactivity towards DNA and protein BSA, indicating a promising avenue for the development of new anticancer agents (Zheng et al., 2015).

Neuroinflammation Imaging Compounds such as 11C-ER176, related to N-butyl-N'-(5-chloro-2-methylphenyl)oxamide, are used in PET imaging of neuroinflammation biomarkers. These compounds show sensitivity to genetic polymorphisms in vivo and could be instrumental in detecting abnormalities in patients (Ikawa et al., 2017).

Colorimetric and Fluorescent Sensing Certain derivatives of this compound have been used in developing colorimetric and fluorescent chemosensors. These sensors can detect specific metal ions, such as Cu(II), through colorimetric methods and emission shifts, demonstrating their utility in chemical sensing and environmental monitoring (Xu et al., 2005).

Synthetic and Structural Chemistry The synthesis and structural investigation of various oxamide derivatives, including those similar to this compound, contribute to our understanding of intramolecular hydrogen bonding. This knowledge is crucial in the design of new compounds with specific physical and chemical properties (Martínez-Martínez et al., 1998).

Antimicrobial Applications Some N,N'-bis(substituted)oxamide derivatives show potential as antimicrobial agents. Research in this area focuses on synthesizing new compounds and evaluating their antibacterial and antifungal activities, which can lead to the development of new treatments for infections (Desai et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Based on its structure, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s chemical properties, including its polarity, charge distribution, and functional groups .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of N1-butyl-N2-(5-chloro-2-methylphenyl)oxalamide in animal models have not been extensively studied . Potential threshold effects, as well as any toxic or adverse effects at high doses, remain to be investigated .

Metabolic Pathways

It could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Potential targeting signals or post-translational modifications that direct it to specific compartments or organelles remain to be investigated .

Propiedades

IUPAC Name |

N-butyl-N'-(5-chloro-2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-3-4-7-15-12(17)13(18)16-11-8-10(14)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZGMKQVVOMYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883951.png)

![3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2883954.png)

![N-[1-(benzotriazol-1-yl)propyl]benzenecarbothioamide](/img/structure/B2883955.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2883961.png)

![N-(4-fluorobenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883962.png)

![(1R,5S)-3-(methylthio)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2883967.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2883968.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)

![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2883974.png)